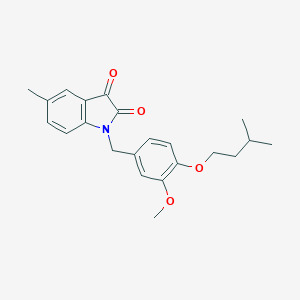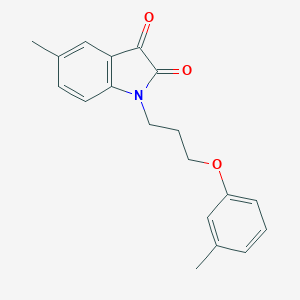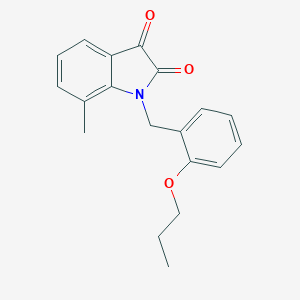![molecular formula C18H17NO3 B367208 1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione CAS No. 842957-31-7](/img/structure/B367208.png)
1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione” is a derivative of indole-2,3-dione . Indole-2,3-dione, also known as Isatin, is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 147.1308 .
Molecular Structure Analysis
The molecular structure of indole-2,3-dione consists of a bicyclic arrangement, including a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure of the compound can be viewed using specific software .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione, a compound related to indole-2,3-dione, displays a planar structure in its indole-2,3-dione unit and forms chains in the crystal through hydrogen bonding. This characteristic may be significant in understanding its interactions and stability in various conditions (Qachchachi et al., 2016).
Synthesis and Heterocyclic Compounds
The compound is recognized for its synthetic versatility, particularly in forming a variety of heterocyclic compounds such as indoles and quinolines. It serves as a raw material for drug synthesis and has been noted for its biological and pharmacological properties, which makes it a vital substrate in organic synthesis (Garden & Pinto, 2001).
Anticorrosion and Antibacterial Properties
Indole-2,3-dione derivatives, including this compound, exhibit notable antibacterial activities. Additionally, their structure makes them efficient as inhibitors against metal corrosion, suggesting potential applications in materials science and industrial processes (Yanhong Miao, 2014).
Antitumor Activity
Derivatives of indole-2,3-dione, including compounds structurally similar to this compound, have demonstrated superior cytotoxicity against tumor cells, suggesting their potential in cancer therapy (Shchekotikhin et al., 2014).
Role in Bioactivation and Enzymatic Interaction
Research on indoloquinone EO9, a relative of indole-2,3-dione, highlights its activation by reductive enzymes and its distinct mechanism of action, which may guide the development of new therapeutic agents (Smitskamp-Wilms et al., 1996).
Green Synthesis and Insecticidal Agents
1-(1,2,4-Triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones, synthesized through a green process from indole-2,3-diones, have shown promise as insecticidal agents. This indicates the compound's utility in agricultural and environmental applications (Jain et al., 2013).
properties
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-6-4-7-14(12-13)22-11-5-10-19-16-9-3-2-8-15(16)17(20)18(19)21/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFTEACRGYHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)



![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)


![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)
![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)
![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)